molecular formula C12H12BrClN2O2 B13080670 tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate CAS No. 929617-36-7

tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate

Cat. No.: B13080670
CAS No.: 929617-36-7
M. Wt: 331.59 g/mol
InChI Key: CRIBDWQJNRCEQE-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, chlorine, and tert-butyl alcohol, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The presence of bromo and chloro substituents can influence the compound’s reactivity and binding affinity to target molecules. The indazole ring system can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl bromoacetate

Comparison: Compared to similar compounds, tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate is unique due to the presence of both bromo and chloro substituents on the indazole ring. This dual substitution can enhance its reactivity and provide distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

929617-36-7

Molecular Formula

C12H12BrClN2O2

Molecular Weight

331.59 g/mol

IUPAC Name

tert-butyl 5-bromo-3-chloroindazole-1-carboxylate

InChI

InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3

InChI Key

CRIBDWQJNRCEQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)Cl

Origin of Product

United States

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